molecular formula C36H62O31 B1526879 alpha-Cyclodextrin hydrate

alpha-Cyclodextrin hydrate

Cat. No.: B1526879
M. Wt: 990.9 g/mol
InChI Key: UQIQLAUJPPOBJR-HAPKRNSXSA-N
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Description

?-Cyclodextrin (hydrate) is a cyclic oligosaccharide composed of glucose subunits linked by α-1,4 glycosidic bonds. It is part of the cyclodextrin family, which includes α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, each differing in the number of glucose units. Cyclodextrins are produced from starch by enzymatic conversion and are used in various industries, including food, pharmaceuticals, and chemical industries .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Alpha-Cyclodextrin hydrate can encapsulate other molecules in aqueous solutions, allowing a wide range of hydrophobic guest molecules to interact with the inner cavity of the macrocycle to form inclusion complexes . Its encapsulation capacity and flexibility allow host−guest-type interactions to modify the physical, chemical, and biological properties of the guest molecules .

Cellular Effects

Its ability to form inclusion complexes with a wide range of hydrophobic guest molecules suggests that it could potentially influence cell function by modulating the availability and activity of these molecules .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to form inclusion complexes with other molecules . This can lead to changes in the physical, chemical, and biological properties of these molecules, potentially affecting their binding interactions with biomolecules, enzyme activity, and gene expression .

Temporal Effects in Laboratory Settings

Thermal analyses of cyclodextrins and cyclodextrin complexes suggest that they have good stability .

Metabolic Pathways

This compound is involved in the formation of inclusion complexes with a wide range of hydrophobic guest molecules . This could potentially affect metabolic flux or metabolite levels, depending on the nature of the guest molecules.

Transport and Distribution

Its ability to form inclusion complexes suggests that it could potentially interact with transporters or binding proteins, affecting its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

?-Cyclodextrin (hydrate) is typically synthesized by treating starch with specific enzymes such as cyclodextrin glycosyltransferase. The enzymatic conversion involves the cleavage of starch into smaller glucose units, which then cyclize to form the cyclic structure of cyclodextrins .

Industrial Production Methods

Industrial production of ?-Cyclodextrin (hydrate) involves large-scale enzymatic processes where starch is treated with cyclodextrin glycosyltransferase. The resulting mixture is then purified to isolate the desired cyclodextrin. This process is optimized to produce high yields of cyclodextrins with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

?-Cyclodextrin (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substituting agents depending on the desired modification. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the cyclodextrin structure .

Major Products Formed

The major products formed from these reactions include modified cyclodextrins with altered solubility, stability, and inclusion properties. These modifications enhance the utility of cyclodextrins in various applications .

Scientific Research Applications

?-Cyclodextrin (hydrate) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

?-Cyclodextrin (hydrate) is unique due to its specific number of glucose units, which determines its cavity size and inclusion properties. This makes it suitable for encapsulating molecules of specific sizes and enhancing their solubility and stability .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIQLAUJPPOBJR-HAPKRNSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is unique about the crystal structure of alpha-cyclodextrin hydrate?

A1: this compound can exist in different crystal structures depending on the conditions. One form is the columnar structure, where water molecules are incorporated as guests within the crystal lattice []. This structure is characterized by channels formed by the arrangement of alpha-cyclodextrin molecules.

Q2: Is the columnar structure of this compound stable under all conditions?

A2: Research indicates that the columnar structure of this compound exhibits limited stability. At higher water activities, specifically above 0.67, and temperatures around 40°C, this structure undergoes a transition to a more stable cage structure []. This transformation occurs over time and is observable through techniques like wide-angle X-ray diffractometry.

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